![molecular formula C14H18N4O2S B7533144 N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine](/img/structure/B7533144.png)
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
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Overview
Description
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine, also known as MSQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer cell growth and proliferation. Additionally, N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been shown to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine for lab experiments is its ability to inhibit multiple protein kinases, making it a potentially effective treatment for various types of cancer. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for drug development. However, the limited availability of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine and its poor solubility in aqueous solutions can pose challenges for lab experiments.
Future Directions
Future research on N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine should focus on further elucidating its mechanism of action and identifying its specific targets in cancer cells. Additionally, studies should investigate its potential applications in combination with other anticancer drugs and its efficacy in animal models. Finally, efforts should be made to improve the solubility and availability of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine for future lab experiments and clinical trials.
In conclusion, N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine, or N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine, is a promising compound for drug development with potential applications in cancer treatment. Its ability to inhibit multiple protein kinases and induce apoptosis in cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy for future clinical use.
Synthesis Methods
The synthesis of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the reaction of 3-(N-methylsulfonyl) piperidine with 4-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained through purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various in vitro and in vivo studies. Additionally, N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been investigated for its ability to inhibit protein kinases, which play a critical role in cancer cell growth and proliferation.
properties
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)18-8-4-5-11(9-18)17-14-12-6-2-3-7-13(12)15-10-16-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMTVQOLLJILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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